molecular formula C16H26BrNO3S B3052778 Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- CAS No. 452342-04-0

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

Cat. No.: B3052778
CAS No.: 452342-04-0
M. Wt: 392.4 g/mol
InChI Key: NIKRPPMIYIHXMM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- is a brominated aromatic sulfonamide derivative characterized by a benzenesulfonamide core substituted at the 3-position with a 4-[(6-bromohexyl)oxy]butyl chain. This compound combines a sulfonamide moiety, known for its bioactivity and chemical versatility, with a bromoalkoxy chain that enhances its reactivity in alkylation and nucleophilic substitution reactions.

Properties

IUPAC Name

3-[4-(6-bromohexoxy)butyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BrNO3S/c17-11-4-1-2-5-12-21-13-6-3-8-15-9-7-10-16(14-15)22(18,19)20/h7,9-10,14H,1-6,8,11-13H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRPPMIYIHXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCCCOCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619599
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452342-04-0
Record name 3-{4-[(6-Bromohexyl)oxy]butyl}benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the synthesis of benzenesulfonamide by reacting benzenesulfonyl chloride with ammonia or an amine under basic conditions.

    Ether Formation: The next step involves the formation of the ether linkage. This can be achieved by reacting the benzenesulfonamide with a suitable alkyl halide (such as 4-bromobutyl chloride) in the presence of a base like potassium carbonate.

    Introduction of the Bromohexyl Group: The final step involves the introduction of the bromohexyl group. This can be done by reacting the intermediate product with 6-bromohexanol under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromohexyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ether linkage and the benzenesulfonamide group can be susceptible to oxidation under strong oxidative conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfonamide group, leading to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Bronchodilator Activity

Research indicates that compounds like Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- exhibit significant bronchodilator activity. They function by selectively activating β2-adrenoreceptors, which are crucial for the relaxation of bronchial smooth muscle. This mechanism is particularly beneficial in the management of asthma and COPD .

Clinical Implications:

  • Asthma Management : The compound may be incorporated into formulations aimed at relieving acute asthma symptoms.
  • COPD Treatment : Its long-lasting effects could provide a once-daily dosing option for patients with chronic respiratory conditions.

Structure-Activity Relationship Studies

The structure of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- allows for modifications that can enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies have shown that variations in the alkyl chain length and branching can significantly influence the compound's affinity for β2-adrenoreceptors .

Therapeutic Efficacy in Animal Models

Several studies have evaluated the therapeutic efficacy of Benzenesulfonamide derivatives in animal models of asthma and COPD. For instance, one study demonstrated that a related compound showed a significant reduction in airway resistance and an increase in airflow following administration . These findings support the potential use of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- in clinical settings.

Formulation Development

Research has also focused on developing formulations containing this compound to enhance bioavailability and patient compliance. Formulations designed for inhalation have been shown to deliver the active ingredient effectively to the lungs, maximizing therapeutic outcomes while minimizing systemic exposure .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The bromohexyl group can facilitate the compound’s entry into cells, enhancing its bioavailability. The ether linkage provides structural stability, allowing the compound to maintain its activity under various conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- with three related benzenesulfonamide derivatives from the Pharos Project on Perfluorinated Compounds (PFCs) . These compounds share a benzenesulfonamide backbone but differ in substituents, which critically influence their chemical behavior and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituent(s) at 4-Position Key Functional Groups Potential Applications
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]- 4-[(6-bromohexyl)oxy]butyl Bromoalkoxy chain, sulfonamide Alkylating agents, polymer intermediates
[52026-59-2] [[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- Fluorinated alkoxy, triethoxysilylpropyl Surfactants, hydrophobic coatings
[93819-97-7] [[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- Bis(2-hydroxyethyl), fluorinated alkoxy Fluorinated polymers, biomedical devices
[69013-34-9] [[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]- Methyl, phosphonooxyethyl Flame retardants, ion-exchange resins

Key Differences

Substituent Complexity and Reactivity :

  • The target compound features a bromoalkoxy chain , which enables nucleophilic substitution (e.g., SN2 reactions) due to the labile bromine atom. In contrast, fluorinated analogs (CAS 52026-59-2, 93819-97-7, 69013-34-9) contain perfluorinated groups , conferring chemical inertness and thermal stability .
  • Fluorinated compounds exhibit lower solubility in polar solvents compared to the brominated derivative, which may dissolve more readily in alcohols or ethers.

Biological and Environmental Impact: Fluorinated benzenesulfonamides are classified as PFCs, which are associated with environmental persistence and bioaccumulation risks. The phosphonooxyethyl group in CAS 69013-34-9 introduces flame-retardant properties, absent in the target compound.

Regulatory Status :

  • The fluorinated analogs are listed in regulatory inventories (e.g., TSCA, AICS), reflecting their industrial use and regulatory scrutiny. The brominated compound’s regulatory status remains undocumented in available sources .

Research Findings and Implications

  • Synthetic Utility: The bromohexyl chain in the target compound allows for modular functionalization, making it a candidate for synthesizing drug conjugates or dendrimers. Fluorinated analogs, however, are more suited for creating non-stick coatings or waterproof materials due to their low surface energy .
  • Thermal Stability : Fluorinated derivatives (e.g., CAS 52026-59-2) demonstrate superior thermal stability (>300°C) compared to brominated analogs, which may decompose at lower temperatures (~150–200°C) due to C-Br bond cleavage.

Biological Activity

Benzenesulfonamides, including the compound 3-[4-[(6-bromohexyl)oxy]butyl]- (CAS No. 94749-73-2), have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, emphasizing its cardiovascular effects, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C16_{16}H25_{25}BrO
  • Molecular Weight : 313.27 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 1
  • Rotatable Bond Count : 11
  • Topological Polar Surface Area : 9.2 Ų

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. A study employing an isolated rat heart model demonstrated that certain derivatives, including those related to benzenesulfonamide, could significantly alter these parameters.

Key Findings from Research

  • Cardiovascular Impact :
    • The compound 4-(2-aminoethyl)-benzenesulfonamide was shown to decrease perfusion pressure and coronary resistance compared to other sulfonamide derivatives and control conditions. This suggests a potential therapeutic role in managing cardiovascular conditions .
  • Mechanism of Action :
    • The interaction of sulfonamide derivatives with calcium channels has been proposed as a mechanism by which these compounds exert their effects. Specifically, docking studies indicated that certain derivatives could inhibit L-type calcium channels, leading to reduced perfusion pressure .
  • Case Studies :
    • In a comparative analysis involving various sulfonamide derivatives, researchers noted that 4-(2-aminoethyl)-benzenesulfonamide exhibited a more pronounced effect on coronary resistance than its counterparts. The statistical significance (p = 0.05) highlighted its potential as a candidate for further cardiovascular research .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure and Coronary Resistance

CompoundPerfusion Pressure Change (%)Coronary Resistance Change (%)
BenzenesulfonamideBaselineBaseline
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2-hydrazinocarbonyl-benzenesulfonamideMinimal ChangeMinimal Change
4-[3-(4-nitrophenyl)-ureido]-benzene-sulfonamideIncreasedIncreased

Discussion

The findings suggest that benzenesulfonamide derivatives have significant potential in cardiovascular pharmacology, particularly in modulating perfusion pressure through calcium channel inhibition. Further studies are warranted to elucidate the specific interactions at the molecular level and to explore the therapeutic applications of these compounds in clinical settings.

Q & A

Basic: What are the common synthetic routes for preparing 3-[4-[(6-bromohexyl)oxy]butyl]-benzenesulfonamide, and what critical reaction conditions must be controlled?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions to introduce the bromohexyloxybutyl chain. Key steps include:

  • Functionalization of the benzene ring : React benzenesulfonamide precursors with 6-bromohexyloxybutyl halides under reflux in polar aprotic solvents (e.g., THF or ethanol) with catalytic acetic acid to promote substitution .
  • Monitoring reaction progress : Use TLC with chloroform:methanol (4.8:0.2) solvent systems to track intermediate formation .
  • Purification : Recrystallize the product from ethanol or use column chromatography to remove unreacted reagents. Control temperature during recrystallization to avoid decomposition of the bromohexyl group .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of bromohexyl-containing benzenesulfonamides?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., integration ratios for bromohexyl protons at δ 1.2–1.8 ppm and sulfonamide NH signals at δ 7.5–8.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aliphatic chain and aromatic regions .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve steric effects of the bromohexyl chain on sulfonamide conformation, if single crystals are obtainable .

Basic: What biological screening models are appropriate for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Carbonic Anhydrase (CA) Inhibition :
    • Use recombinant human CA isoforms (e.g., hCA II, IX) in stopped-flow CO₂ hydration assays. Monitor IC₅₀ values at pH 7.4 with 0.1 mM Zn²⁺ .
  • Cardiovascular Activity :
    • Isolated Rat Heart Model : Perfuse Langendorff preparations with Krebs-Henseleit buffer. Measure changes in coronary resistance and perfusion pressure at 10–100 µM concentrations .
  • Anticancer Screening :
    • Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Compare dose-response curves with controls like cisplatin .

Advanced: How can researchers optimize reaction yields when introducing the 6-bromohexyloxybutyl moiety during sulfonamide functionalization?

Methodological Answer:

  • Catalyst Selection : Use magnetically retrievable CoFe@rGO nanohybrids to enhance reaction efficiency (85–92% yield) while simplifying catalyst recovery .
  • Solvent Optimization : Test mixed solvents (e.g., ethanol/water 1:1) to improve solubility of hydrophobic intermediates .
  • Temperature Gradients : Perform stepwise heating (40°C → 70°C) to minimize side reactions like elimination of the bromohexyl group .

Advanced: What computational strategies are effective for predicting binding affinities of benzenesulfonamide derivatives to carbonic anhydrase isoforms?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina with the hCA II crystal structure (PDB: 3KS3). Parameterize the sulfonamide group for Zn²⁺ coordination and score poses using AMBER force fields .
  • QSAR Modeling :
    • Calculate topological indices (e.g., Wiener Index) and logP values for a library of analogs. Train models with Random Forest algorithms to predict IC₅₀ trends .
  • MD Simulations :
    • Run 100 ns simulations in GROMACS to assess stability of the bromohexyl chain in the CA active site. Analyze RMSD and hydrogen bond occupancy .

Advanced: How should contradictory bioactivity data between enzyme inhibition assays and whole-cell models be analyzed?

Methodological Answer:

  • Membrane Permeability Testing :
    • Measure logD (octanol-water) at pH 7.4. Low permeability (logD < 1) may explain reduced whole-cell activity despite strong enzyme inhibition .
  • Metabolite Profiling :
    • Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS to identify de-brominated or oxidized metabolites that reduce efficacy .
  • Off-Target Screening :
    • Use kinase profiling panels (e.g., Eurofins) to rule out interactions with non-CA targets (e.g., EGFR, VEGFR) that may confound cellular data .

Advanced: What chromatographic methods are validated for purity analysis of halogenated benzenesulfonamides?

Methodological Answer:

  • HPLC-DAD :
    • Use a C18 column with acetonitrile/water (65:35 + 0.1% TFA). Monitor at 254 nm; expect retention times of 8–12 min for the target compound .
  • GC-MS for Volatile Byproducts :
    • Detect bromohexanol side products using a DB-5MS column (30 m × 0.25 mm). Set EI ionization to 70 eV and scan m/z 50–500 .
  • Ion Chromatography :
    • Quantify residual bromide ions post-synthesis with a Dionex AS23 column. Validate against NaBr standards (LOQ: 0.1 ppm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 3-[4-[(6-bromohexyl)oxy]butyl]-

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